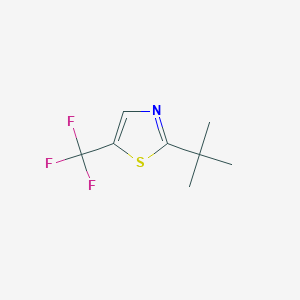
2-(tert-Butyl)-5-(trifluoromethyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-5-(trifluoromethyl)thiazole is an organic compound that features a thiazole ring substituted with a tert-butyl group at the 2-position and a trifluoromethyl group at the 5-position. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The presence of the trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(trifluoromethyl)thiazole typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a thiazole ring. One common method is the radical trifluoromethylation of thiazole derivatives. This process can be achieved using trifluoromethylating agents such as CF3I or Togni’s reagent under radical conditions . The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyl and trifluoromethyl groups in a controlled manner, ensuring high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-5-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(tert-Butyl)-5-(trifluoromethyl)thiazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-5-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The thiazole ring can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyl)-4-(trifluoromethyl)thiazole
- 2-(tert-Butyl)-5-(trifluoromethyl)oxazole
- 2-(tert-Butyl)-5-(trifluoromethyl)imidazole
Uniqueness
2-(tert-Butyl)-5-(trifluoromethyl)thiazole is unique due to the specific positioning of the tert-butyl and trifluoromethyl groups on the thiazole ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Propriétés
Formule moléculaire |
C8H10F3NS |
|---|---|
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
2-tert-butyl-5-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H10F3NS/c1-7(2,3)6-12-4-5(13-6)8(9,10)11/h4H,1-3H3 |
Clé InChI |
UBBYOGDKWJDCFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(S1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


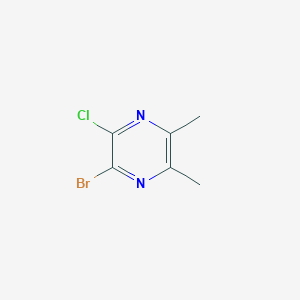
![Bis[[6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-yl]oxy]calcium](/img/structure/B15225028.png)
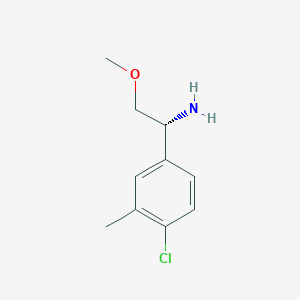
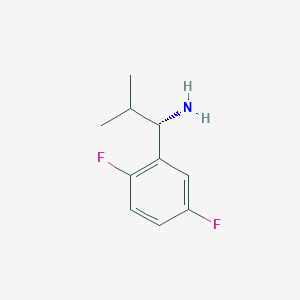

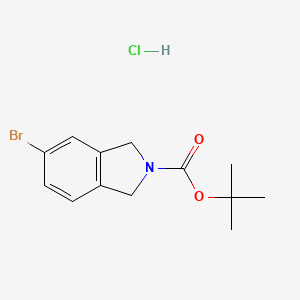
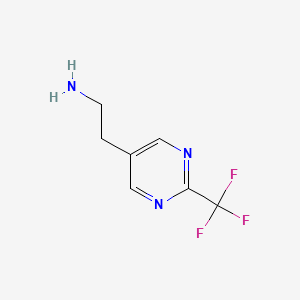
![tert-butyl (2S)-2-(5-fluoro-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazin-2-yl)azetidine-1-carboxylate](/img/structure/B15225061.png)
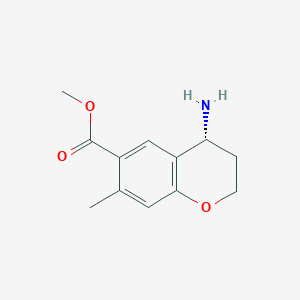
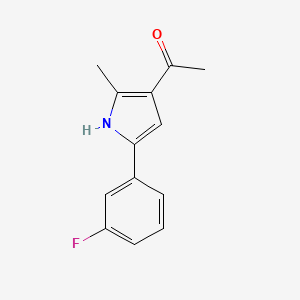

![4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B15225082.png)
![5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide](/img/structure/B15225093.png)
![Benzyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15225102.png)
